molecular formula C14H13BrN2 B1357919 2-Phenylisoindolin-1-imine hydrobromide CAS No. 27408-84-0

2-Phenylisoindolin-1-imine hydrobromide

Cat. No.: B1357919
CAS No.: 27408-84-0
M. Wt: 289.17 g/mol
InChI Key: HZCHXAVYCPWNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

2-Phenylisoindolin-1-imine hydrobromide undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Phenylisoindolin-1-imine hydrobromide involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Phenylisoindolin-1-imine hydrobromide can be compared with other similar compounds, such as:

Biological Activity

2-Phenylisoindolin-1-imine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions, and applications, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of isoindoline derivatives with phenyl groups, typically utilizing hydrobromic acid as a reagent to form the hydrobromide salt. The chemical structure comprises an isoindoline core with a phenyl substituent and an imine functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate various signaling pathways, leading to diverse biological effects. Key mechanisms include:

  • Receptor Binding: The compound may bind to specific receptors, altering their activity.
  • Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: By affecting signaling cascades, it may influence cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity: Studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Antimicrobial Properties: Preliminary data suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects: Some studies have indicated that it may protect neuronal cells from oxidative stress.

Data Table: Biological Activities and Effects

Biological ActivityObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress in neuronal cells

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1: A study investigated its effects on human cancer cell lines, demonstrating significant cytotoxicity at specific concentrations. The findings suggested that the compound could serve as a lead for developing new anticancer therapies.
  • Case Study 2: Research on its antimicrobial properties involved testing against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth, warranting further exploration into its use as an antibiotic.

Properties

IUPAC Name

2-phenyl-3H-isoindol-1-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCHXAVYCPWNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610036
Record name 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27408-84-0
Record name 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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